

Commercial Suppliers and Technical Guide for 4-Bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

Cat. No.: B129990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2-hydroxypyridine**, a key intermediate in pharmaceutical research and development. This document outlines its commercial availability, physicochemical properties, and applications, with a focus on its role in the synthesis of novel therapeutics. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug discovery endeavors.

Commercial Availability and Supplier Information

4-Bromo-2-hydroxypyridine is readily available from a number of commercial suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement and comparison.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
MedchemExpress	4-Bromo-2-hydroxypyridine	36953-37-4	C ₅ H ₄ BrNO	174.00	≥98%	100 mg, 250 mg, 500 mg, 1 g, 5 g
Thermo Scientific Chemicals	4-Bromo-2-hydroxypyridine, 97%	36953-37-4	C ₅ H ₄ BrNO	174.00	>96.0%	1 g
ChemScene	4-Bromo-2-hydroxypyridine	36953-37-4	C ₅ H ₄ BrNO	174.00	≥96%	100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g
Sigma-Aldrich	4-Bromo-2-hydroxypyridine	36953-37-4	C ₅ H ₄ BrNO	174.00	96%	Inquire
Smolecule	4-Bromo-2-hydroxypyridine	36953-37-4	C ₅ H ₄ BrNO	174.00	Not specified	Inquire
Protheragen	4-Bromo-2-hydroxypyridine	36953-37-4	C ₅ H ₄ BrNO	174.00	≥ 98%	Inquire
BioOrganics	4-Bromo-2-hydroxypyridine	36953-37-4	C ₅ H ₄ BrNO	174.00	>98%	Inquire

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2-hydroxypyridine** is provided in the table below. This data is essential for designing experimental conditions and ensuring safe handling.

Property	Value	Source
Appearance	White to light yellow or brown crystalline powder	[1] [2]
Melting Point	186 °C to 211 °C	[3] [4]
Boiling Point	305.9 °C at 760 mmHg	[3]
pKa	10.54±0.10 (Predicted)	[2]
Solubility	Soluble in DMSO. [5] See Section 4.1 for detailed solubility protocols.	[5]
Storage	Room temperature in continental US; may vary elsewhere. Keep in dark place, Inert atmosphere. [2] [6]	[2] [6]

Applications in Drug Discovery

4-Bromo-2-hydroxypyridine is a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of biologically active molecules.[\[3\]](#)[\[4\]](#) Its key application lies in the development of pharmaceuticals, particularly for neurological disorders.

Synthesis of M1 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)

A significant application of **4-Bromo-2-hydroxypyridine** is in the synthesis of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (M1 mAChR).[\[5\]](#)[\[7\]](#) M1 mAChR PAMs are a promising therapeutic strategy for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[\[7\]](#)[\[8\]](#) The pyridine core of **4-Bromo-2-hydroxypyridine** serves as a scaffold for building more complex molecules that can selectively modulate the M1 receptor.[\[8\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments involving **4-Bromo-2-hydroxypyridine**.

Solubility Protocols

The following protocols from MedchemExpress provide methods for dissolving **4-Bromo-2-hydroxypyridine** for in vitro and in vivo studies.[\[5\]](#)

Protocol 1: For in vitro experiments

- Add solvents one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
- Solubility is ≥ 2.5 mg/mL (14.37 mM), resulting in a clear solution.[\[5\]](#)

Protocol 2: For in vivo experiments (alternative 1)

- Add solvents one by one: 10% DMSO, 90% (20% SBE- β -CD in Saline).
- Solubility is ≥ 2.5 mg/mL (14.37 mM), resulting in a clear solution.[\[5\]](#)

Protocol 3: For in vivo experiments (alternative 2)

- Add solvents one by one: 10% DMSO, 90% Corn Oil.
- Solubility is ≥ 2.5 mg/mL (14.37 mM), resulting in a clear solution.[\[5\]](#)

Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[5\]](#)

General Protocol for Suzuki-Miyaura Cross-Coupling

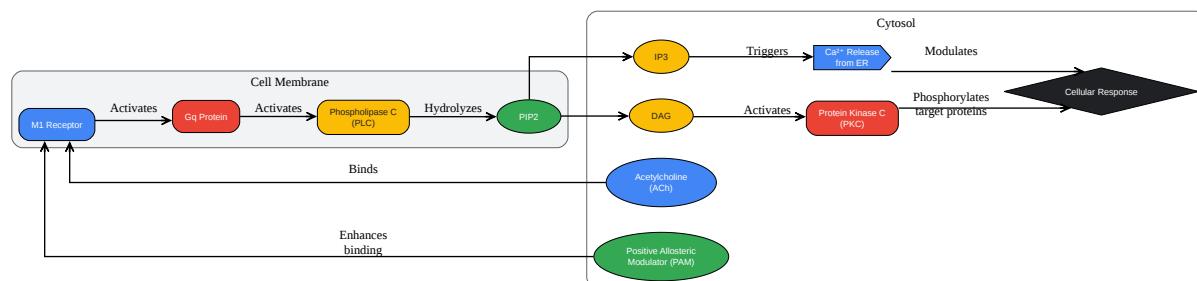
The Suzuki-Miyaura coupling is a fundamental reaction for creating carbon-carbon bonds and is widely used to derivatize **4-Bromo-2-hydroxypyridine**.[\[9\]](#)[\[10\]](#) The following is a general procedure that can be adapted for specific substrates.

Materials:

- **4-Bromo-2-hydroxypyridine**

- Aryl or heteroaryl boronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

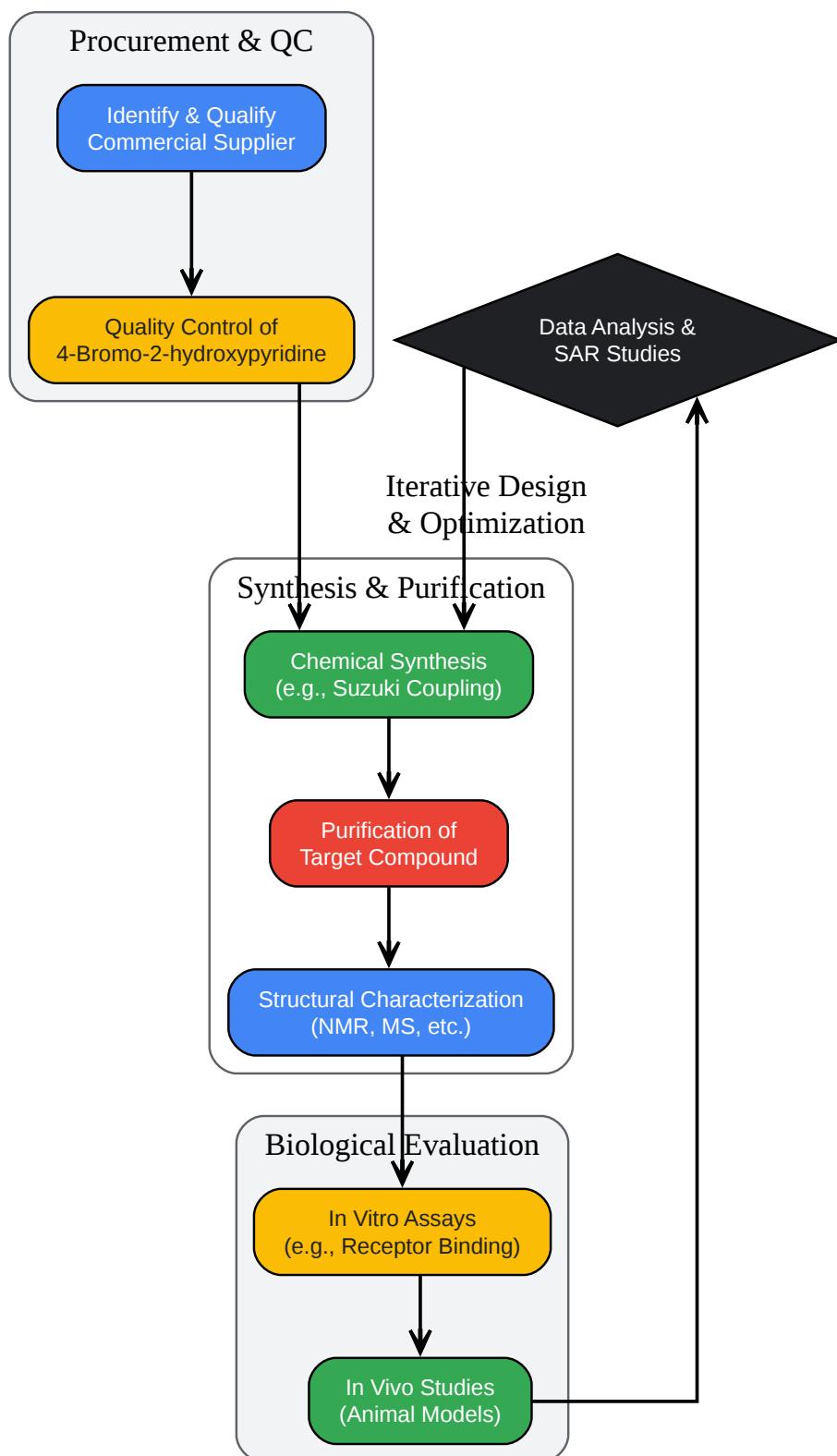

- To an oven-dried reaction vessel, add **4-Bromo-2-hydroxypyridine** (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent via syringe.
- Purge the resulting suspension with the inert gas for 10-15 minutes.
- Add the palladium catalyst (typically 1-5 mol%) to the vessel under a positive flow of inert gas.
- Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by a suitable method, such as column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

4-Bromo-2-hydroxypyridine is a precursor for compounds that modulate the M1 muscarinic acetylcholine receptor. This receptor is coupled to Gq/11 proteins and its activation leads to a cascade of intracellular events.[7][11]



[Click to download full resolution via product page](#)

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow in Drug Discovery

The use of **4-Bromo-2-hydroxypyridine** as a chemical intermediate in a drug discovery program typically follows a structured workflow, from initial procurement to the synthesis and testing of target compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Utilizing a Chemical Intermediate in Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-hydroxypyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Bromo-2-hydroxypyridine - Protheragen [protheragen.ai]
- 3. 4-Bromo-2-hydroxypyridine | 36953-37-4 [sigmaaldrich.com]
- 4. Buy 4-Bromo-2-hydroxypyridine | 36953-37-4 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbino.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4-Bromo-2-hydroxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129990#commercial-suppliers-of-4-bromo-2-hydroxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com